molecular formula C25H30N4O2 B11312039 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11312039
M. Wt: 418.5 g/mol
InChI Key: ZDBBKDIZHGBFFF-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is commonly found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoxaline core through the condensation of an o-phenylenediamine with a diketone. The piperidine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the quinoxaline and piperidine fragments under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.

    Reduction: The nitro group on the quinoxaline can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Quinoxaline amines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-ethoxyquinoxalin-2-yl)-N-[4-(methyl)phenyl]piperidine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

    1-(3-ethoxyquinoxalin-2-yl)-N-[4-(ethyl)phenyl]piperidine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a pharmaceutical agent.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-4-31-25-23(27-21-9-5-6-10-22(21)28-25)29-15-7-8-19(16-29)24(30)26-20-13-11-18(12-14-20)17(2)3/h5-6,9-14,17,19H,4,7-8,15-16H2,1-3H3,(H,26,30)

InChI Key

ZDBBKDIZHGBFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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